3-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one
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Overview
Description
3-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrido[1,2-a]pyrimidine core with a pyrrolidine and oxazolidinone moiety, making it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step procedures. One common method includes the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)aryl acetyl chlorides . This method is advantageous due to its simplicity and the availability of starting materials.
Another approach involves the transition metal-catalyzed direct C-H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . This method offers high yields and broad substrate scope, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may leverage the same synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its heterocyclic structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-quinolizine: Shares a similar core structure but lacks the pyrrolidine and oxazolidinone moieties.
4-oxo-4H-pyrido[1,2-a]pyrimidine: Similar core but different substituents.
3-aryl-4H-quinolizine-4-one: Contains an aryl group instead of the pyrrolidine and oxazolidinone moieties.
Uniqueness
The uniqueness of 3-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one lies in its combined structural features, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry make it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14-9-13(16-12-3-1-2-5-19(12)14)17-6-4-11(10-17)18-7-8-22-15(18)21/h1-3,5,9,11H,4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULNKIMAFOPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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